1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

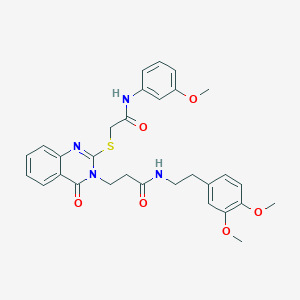

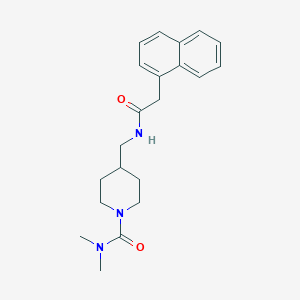

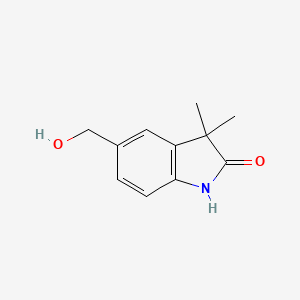

1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride is a chemical compound with the CAS Number: 58490-90-7 . It has a molecular weight of 235.16 and its IUPAC name is 1,2,3,4-tetrahydronaphthalene-1,7-diamine dihydrochloride . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride is 1S/C10H14N2.2ClH/c11-8-5-4-7-2-1-3-10 (12)9 (7)6-8;;/h4-6,10H,1-3,11-12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 203-208 degrees Celsius .Applications De Recherche Scientifique

Intermediate for Organic Synthesis

Tetralin is used as an intermediate for organic synthesis . This means it is used in the production of other chemicals, often serving as a building block in larger, more complex chemical structures.

Solvent

Tetralin is used as a solvent . A solvent is a substance that dissolves a solute, resulting in a solution. Solvents can be used to dissolve, suspend, or extract other materials, usually without chemically changing either the solvents or the other materials.

Hydrogen-donor Solvent

Tetralin is used as a hydrogen-donor solvent in the decarboxylation of oleic acid to produce diesel fuel hydrocarbons . This process is part of the broader field of biofuel production, where organic materials are converted into fuels.

Hydrogen Source

Tetralin is used as a hydrogen source for the hydrogenation of lignin-derived phenolic compounds . This is particularly relevant in the field of green chemistry, where researchers are looking for ways to convert biomass into useful chemicals and fuels.

Coal Liquefaction

Tetralin is used in coal liquefaction . This is a process that converts coal into liquid hydrocarbons: liquid fuels and petrochemicals. This process is often used to produce synthetic fuels when natural oil reserves are not sufficient.

Alternative to Turpentine in Paints and Waxes

Tetralin is used as an alternative to turpentine in paints and waxes . This suggests that it has properties similar to turpentine, such as the ability to dissolve oils and resins, but may be less toxic or more readily available.

Laboratory Synthesis of Dry HBr Gas

Tetralin is used for the laboratory synthesis of dry HBr gas . Hydrogen bromide (HBr) is a compound used in the production of brominated compounds, which have applications in a wide range of industries, including pharmaceuticals, flame retardants, and dyes.

Transformation of Naphthalene

A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides . This suggests that tetralin could be used in the conversion of polycyclic aromatic hydrocarbons, which are environmental pollutants, into less harmful substances.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,7-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;;/h4-6,10H,1-3,11-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJYUOAYIXNQMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2648680.png)

![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2648684.png)

![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)

![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)